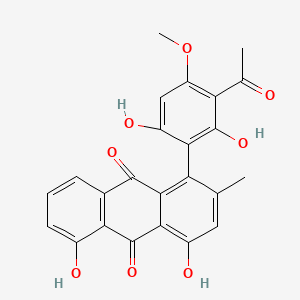
Knipholone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Knipholone is an anthraquinone that is anthracene-9,10-dione substituted by hydroxy groups at positions 4 and 6, a methyl group at position 2 and a 3-acetyl-2,6-dihydroxy-4-methoxyphenyl group at position 1. It exhibits antioxidant, cytotoxic and antiplasmodial activities. It has a role as a metabolite, an antiplasmodial drug, a leukotriene antagonist, an antioxidant and an antineoplastic agent. It is a polyphenol, a methyl ketone, a member of methoxybenzenes, an aromatic ketone, a member of resorcinols and a dihydroxyanthraquinone.
科学的研究の応用
Anti-Inflammatory Properties
Knipholone has been studied for its ability to inhibit leukotriene biosynthesis, which is crucial in the treatment of asthma and other inflammatory diseases. Research indicates that this compound acts as a selective inhibitor of leukotriene metabolism, with an IC(50) value of 4.2 µM in human blood assays. It appears to inhibit the 5-lipoxygenase activating protein or acts as a competitive inhibitor of the enzyme involved in leukotriene synthesis . This mechanism positions this compound as a potential therapeutic agent for managing inflammatory conditions.
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of this compound. In vivo experiments demonstrated that both this compound and extracts from K. foliosa exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The median effective doses (ED50) for this compound were determined to be 81.25 mg/kg, showcasing its potential as a lead compound in antimalarial drug development . Molecular docking studies further revealed that this compound binds strongly to Plasmodium falciparum l-lactate dehydrogenase, indicating its role as a promising candidate for malaria treatment .
HIV Latency Reversal
This compound anthrone has been identified as a novel latency reversal agent (LRA) for HIV-1. It was found to enhance viral latency reversal at low micromolar concentrations in various cell lines. This property is particularly significant in the context of HIV treatment strategies aiming to eliminate viral reservoirs while patients are on antiretroviral therapy . The compound's ability to synergize with established LRAs suggests it could be integrated into future therapeutic regimens.
Computational Studies and Drug Targeting
Multi-target molecular dynamic simulations have indicated that this compound is a favorable candidate for targeting glutathione-S-transferase in Plasmodium falciparum. These computational studies suggest that this compound outperforms native ligands, indicating its potential effectiveness as an antimalarial drug through targeted mechanisms . Such insights are critical for guiding future experimental designs and therapeutic applications.
Toxicity and Safety Profile
In toxicity assessments, this compound demonstrated less toxicity towards mammalian host cells compared to other compounds tested. This safety profile is essential for considering this compound as a therapeutic agent, particularly in long-term treatments where safety is paramount .
Case Studies and Research Findings
特性
CAS番号 |
94450-08-5 |
|---|---|
分子式 |
C24H18O8 |
分子量 |
434.4 g/mol |
IUPAC名 |
1-(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)-4,5-dihydroxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C24H18O8/c1-9-7-13(27)20-21(22(29)11-5-4-6-12(26)18(11)24(20)31)16(9)19-14(28)8-15(32-3)17(10(2)25)23(19)30/h4-8,26-28,30H,1-3H3 |
InChIキー |
DUENHQWYLVQDQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1C3=C(C(=C(C=C3O)OC)C(=O)C)O)C(=O)C4=C(C2=O)C(=CC=C4)O)O |
正規SMILES |
CC1=CC(=C2C(=C1C3=C(C(=C(C=C3O)OC)C(=O)C)O)C(=O)C4=C(C2=O)C(=CC=C4)O)O |
同義語 |
knipholone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















